REACTION_CXSMILES
|
C([Li])CCC.[CH:6]([O:9][C:10]1[CH:21]=[CH:20][C:13]([O:14][C:15]2[S:16][CH:17]=[CH:18][N:19]=2)=[CH:12][CH:11]=1)([CH3:8])[CH3:7].[CH:22](N1CCOCC1)=[O:23]>O1CCCC1>[CH:6]([O:9][C:10]1[CH:21]=[CH:20][C:13]([O:14][C:15]2[S:16][C:17]([CH:22]=[O:23])=[CH:18][N:19]=2)=[CH:12][CH:11]=1)([CH3:8])[CH3:7]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
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C(C)(C)OC1=CC=C(OC=2SC=CN2)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)N1CCOCC1
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with sat. NH4Cl
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified on silica gel (5˜35% ethyl acetate in hexane)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=CC=C(OC=2SC(=CN2)C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |